molecular formula C28H38O10 B12434893 1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv.

1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv.

Cat. No.: B12434893
M. Wt: 534.6 g/mol
InChI Key: UHAGZLPOLNCLEQ-RGAHKJMTSA-N
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Description

(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11210(1),(1)?0?,?]hexadecan-11-yl acetate is a complex organic compound characterized by its multiple functional groups, including acetyloxy, hydroxy, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetracyclic core: This step involves cyclization reactions that form the core structure of the compound.

    Functional group modifications: Introduction of acetyloxy and hydroxy groups through esterification and hydroxylation reactions.

    Final modifications: Addition of methylidene and other groups to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which (1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways: Biological pathways affected by the compound, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11210(1),(1)?

Properties

Molecular Formula

C28H38O10

Molecular Weight

534.6 g/mol

IUPAC Name

[(1R,9R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17?,18?,19?,20?,21?,22?,23?,24?,27-,28-/m0/s1

InChI Key

UHAGZLPOLNCLEQ-RGAHKJMTSA-N

Isomeric SMILES

CC(=O)OC1CC2[C@@](C(CC(C2(C)C)OC(=O)C)OC(=O)C)(C3[C@]14CC(C(C3OC(=O)C)O)C(=C)C4=O)C

Canonical SMILES

CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C

Origin of Product

United States

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